2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18345119
Molecular Formula: C11H7F2NO3
Molecular Weight: 239.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F2NO3 |
|---|---|
| Molecular Weight | 239.17 g/mol |
| IUPAC Name | 2-(2,6-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | NGDYTNQXFRJLOP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=C(C=CC=C2F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of an oxazole ring substituted with a methyl group at position 5 and a 2,6-difluorophenyl group at position 2. The carboxylic acid at position 4 enhances its polarity and ability to participate in hydrogen bonding (Figure 1) .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.17 g/mol | |
| Density | N/A | |
| Melting Point | 221–225°C (analogous derivative) | |
| Solubility | Moderate in polar solvents | |
| Hydrogen Bond Donors | 1 (COOH) |
The difluorophenyl group contributes to electron-withdrawing effects, enhancing binding affinity in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves:
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Oxazole Ring Formation: Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate .
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Cyclization: Hydroxylamine sulfate induces cyclization under acidic conditions to yield ethyl-5-methyloxazole-4-carboxylate .
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Functionalization: Introduction of the 2,6-difluorophenyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .
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Hydrolysis: The ester is hydrolyzed to the carboxylic acid using strong acids like HCl .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxazole Formation | Acetic anhydride, 75–150°C | 60–70% | |
| Cyclization | Hydroxylamine sulfate, −20–10°C | 50–60% | |
| Ester Hydrolysis | HCl, reflux | 80–90% |
Optimization focuses on improving yields through solvent selection (e.g., toluene, dichloromethane) and catalyst choice .
Crystallography and Stability
Crystal Packing
X-ray diffraction reveals monoclinic crystal systems (space group ) with lattice parameters . Intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) stabilize the structure, forming tapes with motifs .
Biological Activity and Applications
Kinase Inhibition
The compound’s difluorophenyl group enhances binding to ATP pockets in kinases. Analogous derivatives (e.g., leflunomide) inhibit dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
Table 3: Biological Data for Analogous Compounds
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | DHODH | 1.3 nM | |
| Flucloxacillin derivatives | Bacterial transpeptidase | <1 µM |
Material Science Applications
The oxazole core’s rigidity and fluorine’s electronegativity make it suitable for optoelectronic materials. Derivatives are explored in organic light-emitting diodes (OLEDs) .
Comparative Analysis with Analogues
Structural Analogues
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: Higher lipophilicity (LogP = 0.93) but reduced solubility .
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5-Methylisoxazole-4-carboxylic acid: Simpler structure with lower molecular weight (127.10 g/mol) but weaker bioactivity .
Table 4: Comparative Properties
| Property | 2-(2,6-Difluorophenyl) Derivative | 3-(2,6-Dichlorophenyl) Derivative |
|---|---|---|
| Molecular Weight | 239.17 g/mol | 272.09 g/mol |
| Melting Point | 221–225°C | 221–225°C |
| LogP | 0.43 (predicted) | 0.93 |
| Solubility (Water) | ~10 mg/mL | ~5 mg/mL |
Future Directions
Synthetic Challenges
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